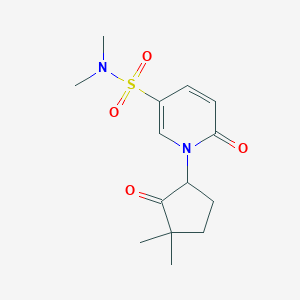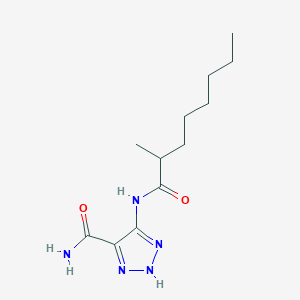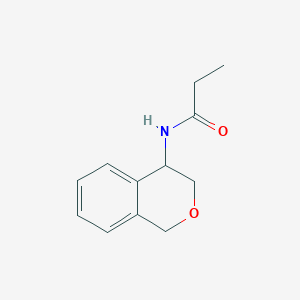![molecular formula C19H30N4O3 B7429604 N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. ABT-594 belongs to a class of compounds called nicotinic acetylcholine receptor agonists, which have been shown to produce potent analgesic effects in preclinical models.
Mecanismo De Acción
The mechanism of action of ABT-594 involves its binding to nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. ABT-594 selectively activates a subtype of nAChR called the α4β2 subtype, which is known to play a key role in pain processing. Activation of α4β2 nAChRs by ABT-594 results in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects in preclinical models. These effects include the activation of α4β2 nAChRs, the release of neurotransmitters involved in pain modulation, and the inhibition of pain-related signaling pathways. ABT-594 has also been shown to produce antinociceptive effects in a variety of pain models, including acute thermal, mechanical, and inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-594 has several advantages as a research tool for studying pain mechanisms. It produces potent analgesic effects in preclinical models, which allows researchers to study the underlying mechanisms of pain processing. ABT-594 is also selective for the α4β2 nAChR subtype, which allows for more targeted studies of pain pathways. However, ABT-594 has several limitations as a research tool. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, ABT-594 has not yet been studied in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on ABT-594. One potential direction is the development of more efficient synthesis methods for ABT-594 and related compounds. Another direction is the study of ABT-594 in clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to elucidate the underlying mechanisms of ABT-594's analgesic effects and to identify potential side effects and drug interactions. Finally, ABT-594 and related compounds may have potential applications in the treatment of other conditions, such as addiction and depression, which are also mediated by nAChRs.
Métodos De Síntesis
ABT-594 is a complex molecule that requires a multi-step synthesis process. The synthesis of ABT-594 involves the coupling of two key intermediates: cyclobutylamine and 2-[2-(diethylamino)ethoxy]phenylboronic acid. The resulting product is then subjected to a series of reactions involving protecting groups, deprotection, and coupling to yield the final product.
Aplicaciones Científicas De Investigación
ABT-594 has been extensively studied for its potential use as a novel analgesic agent. Preclinical studies have shown that ABT-594 produces potent analgesic effects in a variety of pain models, including acute thermal, mechanical, and inflammatory pain. ABT-594 has also been shown to produce antinociceptive effects in neuropathic pain models.
Propiedades
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-3-23(4-2)12-13-26-16-9-6-5-8-15(16)22-18(25)17(24)21-14-19(20)10-7-11-19/h5-6,8-9H,3-4,7,10-14,20H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSAFGWFXBOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,4-dihydroxy-5,5-dimethylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7429535.png)
![1-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-3-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]urea](/img/structure/B7429545.png)


![methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B7429562.png)

![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 5-cyclopropyl-5-oxopentanoate](/img/structure/B7429574.png)
![5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7429581.png)
![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
![2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine](/img/structure/B7429597.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)

